tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate
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Overview
Description
tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This particular compound is characterized by the presence of a tert-butyl group, a hydroxycyclohexyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate. Reaction conditions typically involve the use of solvents like 1,4-dioxane and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
Major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various functionalized cyclohexyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .
Biology
In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Medicine
In medicinal chemistry, carbamates are often used as prodrugs, which are inactive compounds that can be metabolized in the body to release the active drug
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials that require specific functional groups for their properties .
Mechanism of Action
The mechanism of action of tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the release of the free amine. This property makes it useful in various synthetic applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
rel-tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate: A similar compound with a cyclobutyl group instead of a cyclohexyl group.
Uniqueness
tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate is unique due to its specific combination of functional groups, which provide it with distinct reactivity and properties. The presence of the hydroxycyclohexyl group allows for additional functionalization and modification, making it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |
InChI Key |
MAONMXZZIKVZBB-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1O |
Origin of Product |
United States |
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